molecular formula C16H22N2O B2791535 N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide CAS No. 2150790-97-7

N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide

Cat. No.: B2791535
CAS No.: 2150790-97-7
M. Wt: 258.365
InChI Key: ONJLFSRKYWGGTG-UHFFFAOYSA-N
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Description

N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide is a synthetic organic compound with a complex structure that includes a benzyl group, a methylamino group, a cyclopropyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with cyclopropyl ethyl bromide under basic conditions to form N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]amine. Finally, this amine is reacted with acryloyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or cyclopropyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylamine: A precursor in the synthesis of the target compound.

    Cyclopropyl ethyl bromide: Another precursor used in the synthesis.

    Acryloyl chloride: Used in the final step of the synthesis.

Uniqueness

N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[2-[benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-3-16(19)17-11-15(14-9-10-14)18(2)12-13-7-5-4-6-8-13/h3-8,14-15H,1,9-12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJLFSRKYWGGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CNC(=O)C=C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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